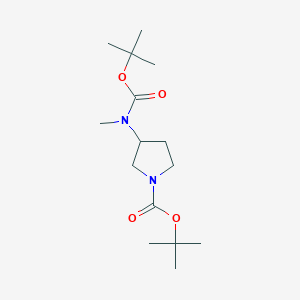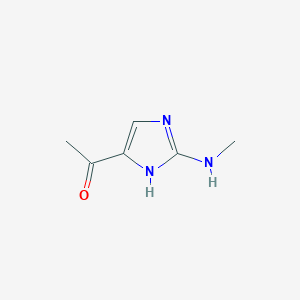![molecular formula C7H8F2N2O B12829964 3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoroacetic acid or its derivatives as fluorine building blocks . The reaction conditions often include the use of catalysts such as nanoscale titanium dioxide to carry out catalytic esterification, which ensures high reaction yields and short reaction times .
Industrial Production Methods
Industrial production methods for this compound focus on cost-effectiveness and environmental sustainability. For instance, the use of chlorine bleach liquor in the reaction process helps in achieving high yields while minimizing environmental pollution . Additionally, the avoidance of organic solvents in the reaction steps further reduces the solvent recovery cost and environmental impact .
化学反应分析
Types of Reactions
3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
科学研究应用
3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole involves its interaction with specific molecular targets and pathways. For instance, in the case of fungicides, the compound acts as a succinate dehydrogenase inhibitor (SDHI), interfering with the tricarboxylic acid cycle and leading to the death of pathogenic fungi . The difluoromethyl group enhances the binding affinity of the compound to its target, thereby increasing its efficacy .
相似化合物的比较
Similar Compounds
Some similar compounds include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of succinate dehydrogenase inhibitors.
3,4-Disubstituted-3-(difluoromethyl)pyrazoles: These compounds are widely used in the design of pharmaceuticals and agrochemicals due to their biological activity.
Uniqueness
What sets 3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole apart from similar compounds is its unique tetrahydropyrano ring fused to the pyrazole core. This structural feature enhances its stability and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C7H8F2N2O |
|---|---|
分子量 |
174.15 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)6-4-3-12-2-1-5(4)10-11-6/h7H,1-3H2,(H,10,11) |
InChI 键 |
GKONZIOQNLCRGM-UHFFFAOYSA-N |
规范 SMILES |
C1COCC2=C1NN=C2C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)





![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)

![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)



